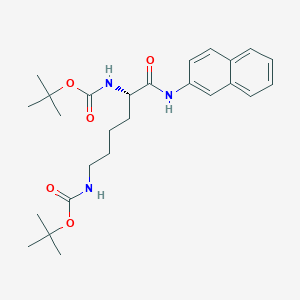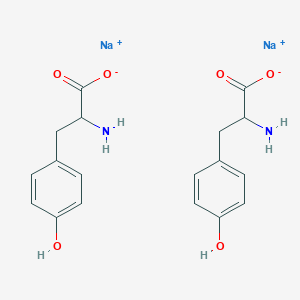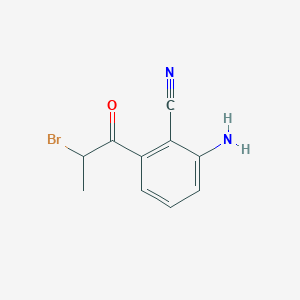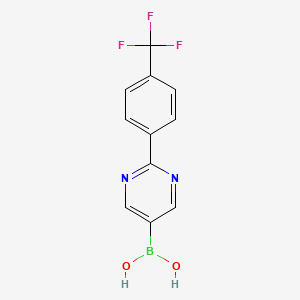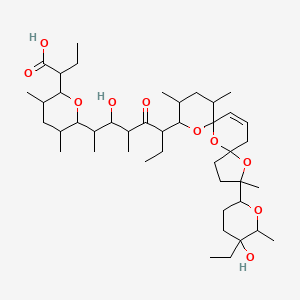
Deoxy-epi-narasin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deoxy-epi-narasin is a polyether antibiotic produced by the strain of Streptomyces aureofaciens NRRL 11181. It exhibits activity against gram-positive bacteria, mycoplasma, coccidia, and viruses. This compound is known for its growth-promoting effects and is used in veterinary medicine to enhance feed-utilization efficiency in ruminants.
準備方法
Deoxy-epi-narasin is synthesized through submerged aerobic fermentation of Streptomyces aureofaciens NRRL 11181 . The fermentation process involves maintaining the culture in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration. After fermentation, the compound is extracted and purified using various chromatographic techniques .
化学反応の分析
Deoxy-epi-narasin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Deoxy-epi-narasin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of polyether antibiotics. In biology, it is used to investigate the mechanisms of action of antibiotics against gram-positive bacteria and mycoplasma. In medicine, it is explored for its potential use in treating infections caused by these pathogens. In the industry, it is used to enhance the growth and feed efficiency of livestock .
作用機序
The mechanism of action of deoxy-epi-narasin involves its ability to disrupt the cell membrane of gram-positive bacteria and mycoplasma. It forms complexes with cations, such as sodium and potassium, and facilitates their transport across the cell membrane. This disrupts the ion balance within the cell, leading to cell death .
類似化合物との比較
特性
CAS番号 |
70022-35-4 |
|---|---|
分子式 |
C43H72O10 |
分子量 |
749.0 g/mol |
IUPAC名 |
2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |
InChI |
InChI=1S/C43H72O10/c1-12-31(35(45)28(8)34(44)29(9)36-24(4)22-25(5)37(50-36)32(13-2)39(46)47)38-26(6)23-27(7)43(51-38)18-15-17-42(53-43)21-20-40(11,52-42)33-16-19-41(48,14-3)30(10)49-33/h15,18,24-34,36-38,44,48H,12-14,16-17,19-23H2,1-11H3,(H,46,47) |
InChIキー |
DIUFDFNALWNSNW-UHFFFAOYSA-N |
正規SMILES |
CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


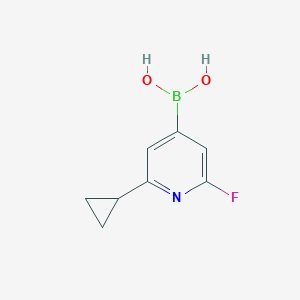
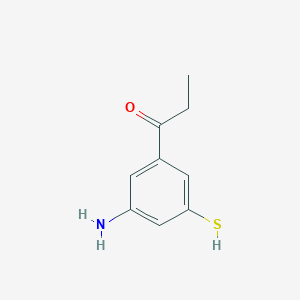
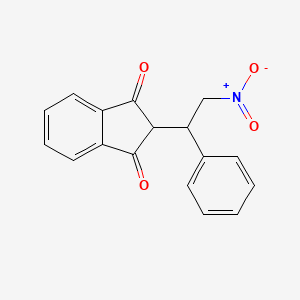
![(E)-3-(4-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14072910.png)
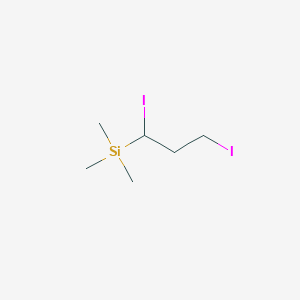
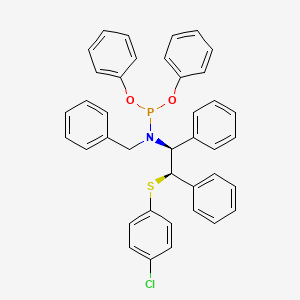
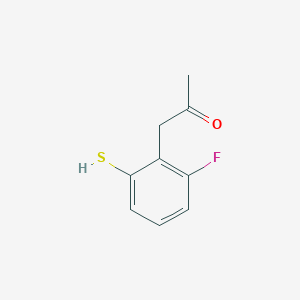
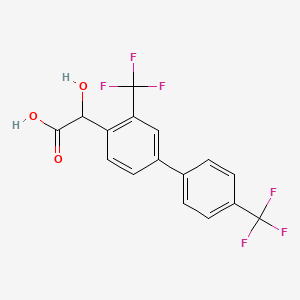
![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)
